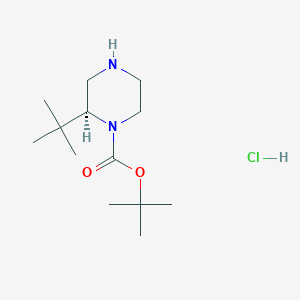(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride
CAS No.: 1381959-73-4
Cat. No.: VC4177391
Molecular Formula: C13H27ClN2O2
Molecular Weight: 278.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1381959-73-4 |
|---|---|
| Molecular Formula | C13H27ClN2O2 |
| Molecular Weight | 278.82 |
| IUPAC Name | tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1 |
| Standard InChI Key | ADQLANUYQADSBC-HNCPQSOCSA-N |
| SMILES | CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride belongs to the piperazine class of heterocyclic organic compounds. Its molecular formula is C₁₃H₂₆N₂O₂·HCl, with a molecular weight of 279.81 g/mol (including the hydrochloride counterion) . The compound’s stereochemistry is defined by the (S)-configuration at the second carbon of the piperazine ring, which influences its reactivity and biological interactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1240588-24-2 | |
| Molecular Formula | C₁₃H₂₆ClN₂O₂ | |
| Molecular Weight | 279.81 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | 2–8°C, sealed in a dry environment |
The compound’s structure features a piperazine core with two tert-butyl groups: one as a carboxylate ester at position 1 and another as a substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reactions in aqueous or methanol-based systems .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride typically involves a multi-step process:
-
Piperazine Functionalization: A chiral piperazine precursor is reacted with tert-butyl chloroformate to introduce the Boc (tert-butoxycarbonyl) protecting group at position 1 .
-
Substituent Addition: A second tert-butyl group is introduced at position 2 via alkylation or nucleophilic substitution, preserving the (S)-configuration through stereoselective catalysis .
-
Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the final hydrochloride salt, which is purified via recrystallization .
Table 2: Industrial Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reaction Solvent | Dichloromethane or ethanol | |
| Temperature | Room temperature or reflux | |
| Catalysts | Chiral catalysts for enantiomeric control | |
| Yield | 70–85% (optimized) |
Industrial-scale production employs continuous flow reactors to improve yield consistency and reduce waste. Microwave-assisted synthesis has also been explored to accelerate reaction kinetics .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its melting point is approximately 180–185°C (decomposition observed above 190°C) . Spectroscopic data, including NMR and IR, confirm the presence of characteristic tert-butyl peaks (δ 1.4 ppm in ¹H NMR) and carbonyl stretching vibrations (ν 1680–1720 cm⁻¹) .
Table 3: Spectral Signatures
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.4 (s, 18H, tert-butyl), δ 3.6 (m, 4H, piperazine) | |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
Applications in Pharmaceutical Research
(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride is primarily utilized as a building block for:
-
Anticancer Agents: Its chiral piperazine core is incorporated into kinase inhibitors targeting aberrant signaling pathways in tumors .
-
Neurological Therapeutics: The compound’s ability to cross the blood-brain barrier makes it valuable in synthesizing dopamine receptor modulators .
-
Antimicrobials: Derivatives show preliminary activity against Gram-positive bacteria, though clinical data remain limited .
| Hazard Statement | Code | Precautionary Measure |
|---|---|---|
| H302: Harmful if swallowed | P261 | Avoid inhalation of dust |
| H315: Causes skin irritation | P280 | Wear protective gloves |
| H319: Causes eye irritation | P305 | Rinse eyes thoroughly |
Storage requires protection from moisture and light, with recommended temperatures of 2–8°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume